

Spectroscopic and Structural Elucidation of 7-Aminoquinazolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Aminoquinazolin-4-ol**, a quinazolinone derivative of interest in medicinal chemistry. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide presents a combination of predicted spectroscopic data and experimental data for a closely related isomer, 6-aminoquinazolin-4(3H)-one, for comparative analysis. Detailed experimental protocols for obtaining and analyzing spectroscopic data are also included to facilitate further research.

Physicochemical Properties

Property	Value
Chemical Formula	C ₈ H ₇ N ₃ O
Molecular Weight	161.16 g/mol
CAS Number	90004-09-4

Predicted Spectroscopic Data for 7-Aminoquinazolin-4-ol

To assist researchers in the identification and characterization of **7-Aminoquinazolin-4-ol**, predicted Nuclear Magnetic Resonance (NMR) data has been generated using advanced

chemical shift prediction algorithms.

Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.9	br s	N-H
~7.9	s	H-2
~7.8	d	H-5
~6.8	dd	H-6
~6.7	d	H-8
~5.5	br s	NH ₂

Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~164	C-4
~152	C-7
~148	C-8a
~145	C-2
~128	C-5
~115	C-4a
~112	C-6
~100	C-8

Experimental Spectroscopic Data for 6-Aminoquinazolin-4(3H)-one (Isomer)

The following experimental data is for 6-aminoquinazolin-4(3H)-one and is provided as a reference for a structurally similar compound.^[1]

¹H and ¹³C NMR Data for 6-Aminoquinazolin-4(3H)-one

Note: Detailed, tabulated NMR data for 6-aminoquinazolin-4(3H)-one was not available in the search results. The synthesis and characterization were mentioned, but specific peak assignments were not provided.^[1]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for the quinazolinone core and amino substituents are expected in the following regions:

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amine and amide)
3100-3000	Aromatic C-H stretching
1680-1640	C=O stretching (amide)
1620-1580	C=N stretching and aromatic C=C stretching
1600-1450	N-H bending

Mass Spectrometry (MS)

The mass spectrum of **7-Aminoquinazolin-4-ol** is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans will be necessary compared to the ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

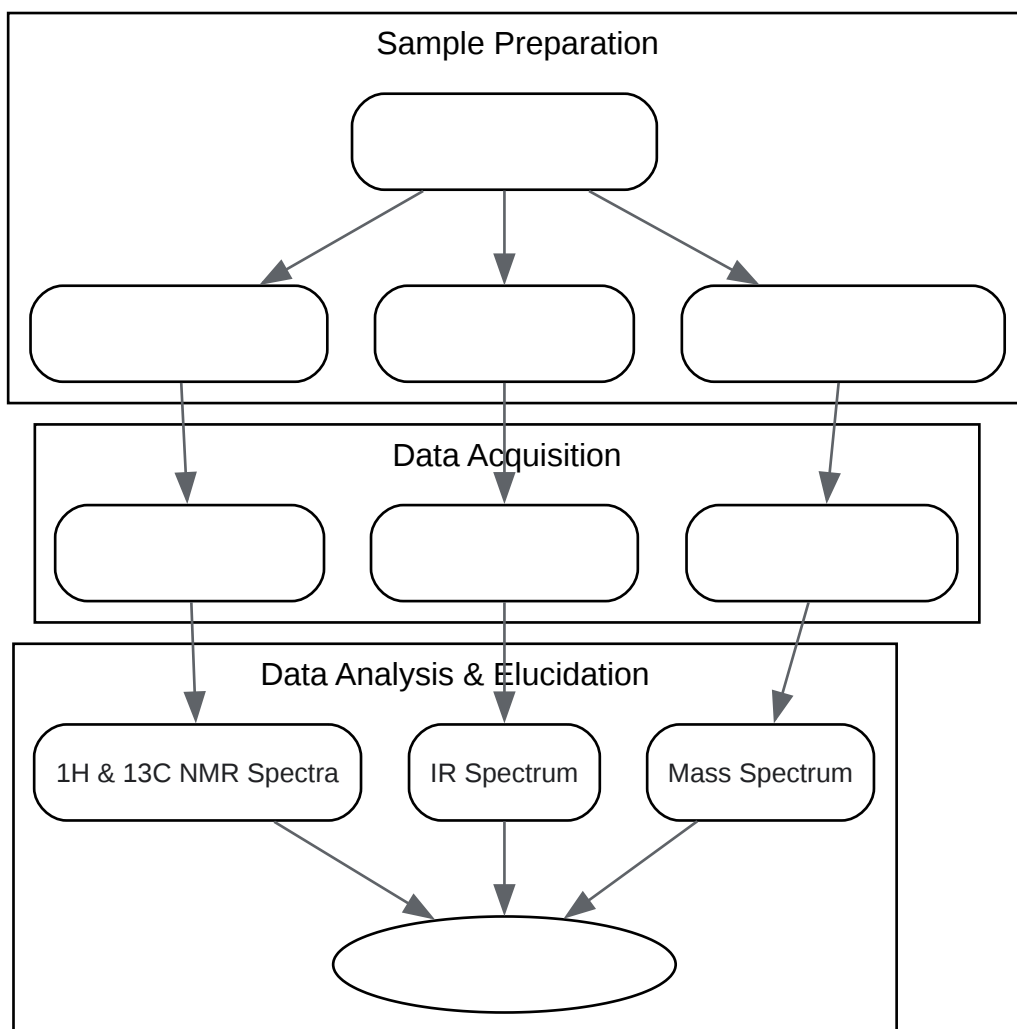
- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

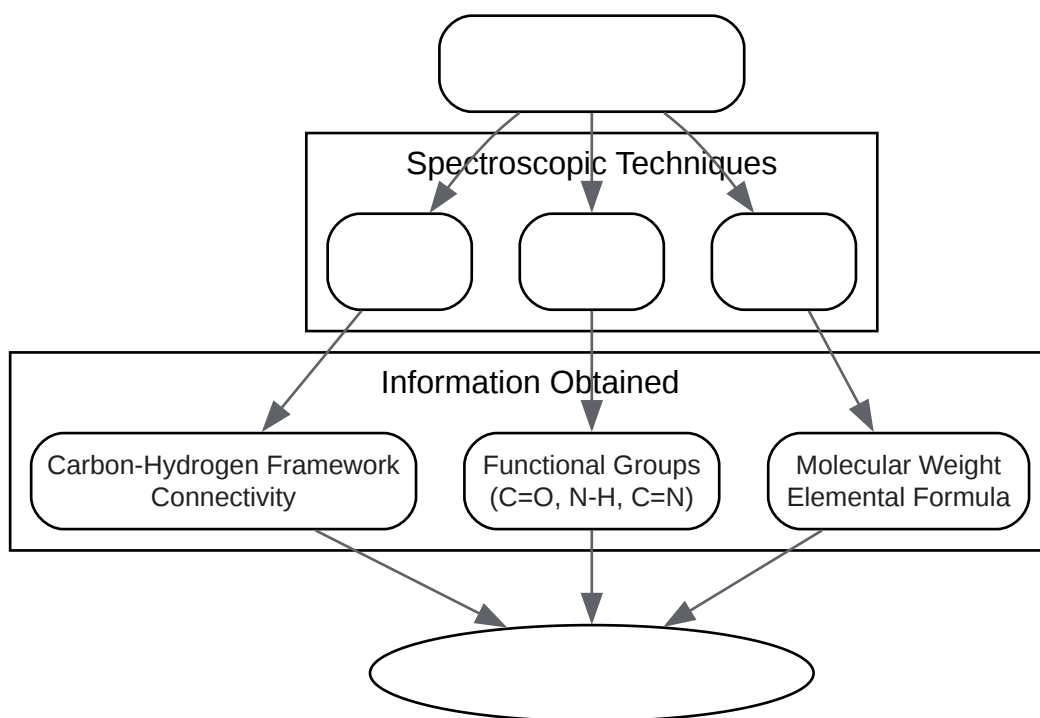
Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in structural elucidation.



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Workflow for Spectroscopic Analysis



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Logical Relationship of Spectroscopic Data

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References

- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
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